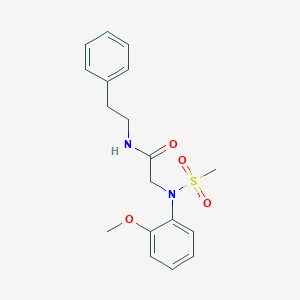![molecular formula C18H15BrClNO B5149352 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide](/img/structure/B5149352.png)
1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide, also known as MQAE, is a fluorescent dye that has been widely used in scientific research. It is a quaternary ammonium compound that contains a quinoline ring and a chloride group. MQAE is a water-soluble dye that is used to measure the concentration of chloride ions in solutions.
Wirkmechanismus
1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide is a fluorescent dye that is quenched by chloride ions. When this compound binds to chloride ions, its fluorescence is reduced. The reduction in fluorescence is proportional to the concentration of chloride ions in the solution. This compound is a sensitive and selective probe for chloride ions, as it does not bind to other anions, such as bicarbonate, sulfate, or nitrate.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells or tissues. It is a non-toxic dye that does not interfere with cellular functions. This compound is a useful tool for studying the physiological role of chloride ions in cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide in lab experiments are its high sensitivity and selectivity for chloride ions, its water-solubility, and its non-toxicity. The limitations of using this compound are its low quantum yield and its sensitivity to pH changes. This compound is also sensitive to temperature changes and photobleaching.
Zukünftige Richtungen
There are several future directions for the use of 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide in scientific research. One direction is the development of new fluorescent probes for other anions, such as bicarbonate, sulfate, or nitrate. Another direction is the use of this compound in the study of chloride ion transport in disease states, such as cystic fibrosis or epilepsy. This compound can also be used in the study of chloride ion transport in plants and bacteria. Finally, the development of new imaging techniques using this compound can lead to new insights into the role of chloride ions in cellular physiology.
Synthesemethoden
1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide can be synthesized through the reaction of 2-chloro-N-methylacetamide with 4-chlorobenzaldehyde, followed by cyclization with ammonium acetate and quaternization with methyl bromide. The yield of this compound synthesis is about 50%.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide has been widely used in scientific research as a fluorescent probe to measure the concentration of chloride ions in solutions. It is commonly used in electrophysiology experiments to measure the chloride concentration in cells, such as neurons and muscle cells. This compound is also used in the study of ion channels, transporters, and receptors that are involved in chloride ion transport.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-2-quinolin-1-ium-1-ylpropan-1-one;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClNO.BrH/c1-13(18(21)15-8-10-16(19)11-9-15)20-12-4-6-14-5-2-3-7-17(14)20;/h2-13H,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTVITMJEPIWJP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)[N+]2=CC=CC3=CC=CC=C32.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B5149275.png)
![3-{[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]methyl}benzonitrile](/img/structure/B5149286.png)


![3-{1-[(5-acetyl-3-thienyl)carbonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5149297.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5149307.png)
![3-(2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5149311.png)
![4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B5149324.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5149330.png)




![propyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5149364.png)
